N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9-11(6-17-21-9)15(19)16-7-12(18)14-3-2-13(20-14)10-4-5-22-8-10/h2-6,8,12,18H,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPDHSQIHJLYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic conditions.
Introduction of the thiophene and furan rings: These can be incorporated through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Hydroxylation and carboxamide formation: The final steps involve hydroxylation of the intermediate compound and subsequent formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the thiophene or furan rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide exhibit significant anticancer activity. For instance, structural modifications of isoxazole derivatives have been shown to enhance their potency against various cancer cell lines. The incorporation of a thiophene ring may contribute to improved interactions with biological targets, potentially leading to higher efficacy in inhibiting tumor growth .
Anti-inflammatory Properties
Isoxazole derivatives have been investigated for their anti-inflammatory effects. The presence of hydroxyl and carboxamide groups in this compound could enhance its ability to modulate inflammatory pathways, making it a candidate for the treatment of conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the isoxazole and furan rings can significantly affect the compound's potency and selectivity towards specific biological targets .
| Structural Feature | Impact on Activity |
|---|---|
| Isoxazole moiety | Enhances binding affinity |
| Thiophene ring | Improves cellular uptake |
| Hydroxyl group | Increases solubility and bioavailability |
| Carboxamide functionality | Contributes to target specificity |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds related to this compound:
Kinase Inhibition
A study focusing on substituted pyrazole-based kinase inhibitors highlighted the importance of structural diversity in enhancing potency against various kinases associated with cancer proliferation. Although this study did not directly examine the compound , it underscores the relevance of similar structural motifs in developing effective kinase inhibitors .
Computational Studies
Computational chemistry approaches have been employed to predict the binding interactions of isoxazole derivatives with target proteins. These studies suggest that modifications to the compound's structure can lead to improved binding affinities, supporting further experimental validation .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with key analogs:
Key Observations
Structural Variations Impacting Activity: The target compound’s thiophene-furan hybrid distinguishes it from analogs with single heterocyclic substituents (e.g., LMM11’s furan-2-yl or ’s methylthiophene). This hybrid may enhance π-π stacking or alter electron distribution . The hydroxyl group on the ethyl chain could improve aqueous solubility compared to non-polar substituents like diethylaminophenyl in or trifluoromethyl in .
Core Heterocycle Differences: Isoxazole vs. Thiazoles (e.g., ) often exhibit stronger antibacterial activity due to nitro/thiol interactions .
Biological Activity Trends :
- Antifungal vs. Antibacterial : LMM11’s oxadiazole core and sulfamoyl group correlate with antifungal activity, while nitrothiophene-thiazole derivatives () show narrow-spectrum antibacterial effects. The target compound’s isoxazole-thiophene-furan structure may straddle these activities, but empirical data are needed .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling (similar to ’s use of HBTU/DIPEA for amide bond formation). Its hybrid thiophene-furan substituent may require specialized oxime or cyclization steps, as seen in ’s synthesis of thiophene-containing isoxazoles .
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
The synthesis of this compound generally involves multi-step organic reactions. Key steps include the preparation of thiophene and furan intermediates, followed by the formation of the isoxazole structure. The following table summarizes the synthetic routes:
| Step | Description | Conditions |
|---|---|---|
| 1 | Synthesis of furan intermediate | Dehydrating agent (e.g., thionyl chloride) |
| 2 | Synthesis of thiophene intermediate | Dehydrating agent (e.g., thionyl chloride) |
| 3 | Coupling reactions to form the final compound | Controlled temperature and pressure |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The compound's IC50 values suggest potent activity compared to established chemotherapeutics.
Case Study:
In a recent study, compounds structurally related to this isoxazole derivative were evaluated against multiple cancer cell lines. The results showed that certain derivatives induced apoptosis effectively, suggesting that similar mechanisms may be at play for this compound .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.25 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
-
Molecular Targets :
- Kinases involved in cell signaling pathways.
- Transcription factors that regulate gene expression related to cell growth and apoptosis.
-
Pathways Modulated :
- MAPK/ERK Pathway : Influences cell proliferation and survival.
- NF-kB Pathway : Plays a crucial role in inflammation and immune response.
- PI3K/Akt Pathway : Involved in cellular metabolism and survival.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for synthesizing N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related heterocyclic carboxamides typically involves multi-step reactions. For example, a two-step protocol using acetonitrile as a solvent under reflux (1–3 minutes) for initial coupling, followed by cyclization in DMF with iodine and triethylamine, has been reported for analogous compounds. Optimization may involve adjusting reaction time, solvent polarity, and stoichiometric ratios of reagents like iodine (oxidizing agent) to enhance yield and purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is indispensable for confirming the regiochemistry of the thiophene-furan and isoxazole moieties. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight and purity (>95%). For example, cyclization byproducts (e.g., residual sulfur) can be detected via elemental analysis or X-ray crystallography .
Q. What initial biological screening assays are recommended to evaluate the compound’s potential pharmacological activity?
- Methodological Answer : Prioritize in vitro assays for antimicrobial, antioxidant, or cytotoxic activity. For instance, pH-dependent antimicrobial assays (e.g., broth microdilution at pH 5.0–7.4) can reveal activity against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HepG2), with IC50 values compared to reference drugs .
Advanced Research Questions
Q. How can computational chemistry tools be leveraged to design novel derivatives or predict reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model transition states and predict feasible synthetic routes. For example, ICReDD’s approach integrates computational screening of intermediates (e.g., thiophene-furan conformers) with experimental validation to prioritize high-yield pathways .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts or low yields)?
- Methodological Answer : Use feedback loops between computation and experiment. If a predicted intermediate is unstable, revise the computational model by incorporating solvent effects or entropy contributions. For example, iodine-mediated cyclization may produce sulfur byproducts; adjusting triethylamine stoichiometry or switching to milder oxidants (e.g., H2O2) can mitigate this .
Q. How can researchers address variability in biological activity data across different experimental setups (e.g., pH sensitivity or cell line specificity)?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, incubation time) and include internal controls. For pH-sensitive activity, conduct parallel assays at multiple pH levels to identify optimal conditions. Cross-validate results using orthogonal methods (e.g., fluorescent viability assays vs. ATP-based luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
